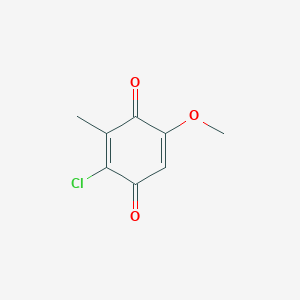
2-Chloro-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione is a natural product found in Xylaria with data available.
Aplicaciones Científicas De Investigación
Phytotoxic Potential in Agriculture
2-Chloro-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione, isolated from the endophytic fungus Xylaria feejeensis, demonstrates notable phytotoxic activity. It significantly inhibits the germination of seeds, root growth, and oxygen uptake in various plant seedlings, including Trifolium pratense and Medicago sativa. This suggests its potential use in developing bioherbicides or for studying plant growth inhibition mechanisms (García-Méndez et al., 2016).
Synthetic Chemistry Applications
This compound plays a role in the synthesis of diverse chemical structures. For instance, its addition to 1,4-benzoquinones leads to Diels–Alder adducts, which are crucial in synthesizing substituted 1,4-naphthoquinones, a class of chemicals with various applications in synthetic chemistry (Giles & Roos, 1976).
Antimalarial Activity
Another important application of 2-Chloro-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione is in medicinal research, specifically its activity against Plasmodium falciparum, the parasite responsible for malaria. It shows in vitro antimalarial activity, indicating its potential as a lead compound in developing new antimalarial drugs (Tansuwan et al., 2007).
Catalysis and Ligand Synthesis
In the realm of catalysis, derivatives of this compound have been used in synthesizing C2-symmetric bicyclo[2.2.2]octa-2,5-diene ligands. These ligands are applied in rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids, a reaction important in the field of asymmetric synthesis (Otomaru et al., 2005).
Biological Activities
Compounds synthesized using 2-Chloro-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione have shown biological activities, including antibacterial and antifungal properties. These findings are significant in the search for new antimicrobial agents (Tandon et al., 2012).
Antioxidant Properties
Microbial transformation of this compound has led to metabolites with potent antioxidant activity. This is significant in developing antioxidant therapies and understanding the oxidative stress-related disease processes (Mohammad et al., 2018).
Anti-Cancer Potential
Research into derivatives of 2-Chloro-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione has unveiled their potential as antiproliferative agents, particularly against cancer cell lines. This underscores its relevance in cancer research and drug development (Petronzi et al., 2013).
Propiedades
Nombre del producto |
2-Chloro-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
|---|---|
Fórmula molecular |
C8H7ClO3 |
Peso molecular |
186.59 g/mol |
Nombre IUPAC |
2-chloro-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H7ClO3/c1-4-7(9)5(10)3-6(12-2)8(4)11/h3H,1-2H3 |
Clave InChI |
SXCLPOXHBILXEY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C=C(C1=O)OC)Cl |
Sinónimos |
2-chloro-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione 2-Cl-MMCHDD |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dipotassium 2-[[5-ethyl-3-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl-1,3,4-thiadiazolin-2-ylidene]aminocarbonyl]-1-cyclopentenecarboxylate](/img/structure/B1260645.png)
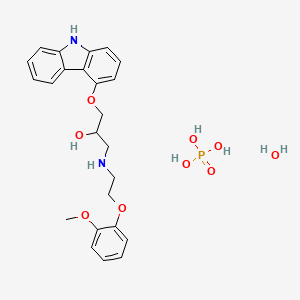


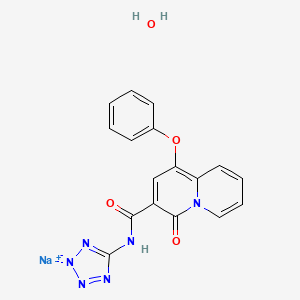
![sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoate](/img/structure/B1260650.png)
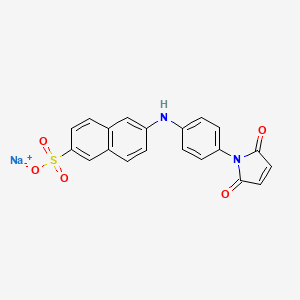

![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol;2-(4-hydroxy-3-phenylbenzoyl)benzoic acid](/img/structure/B1260655.png)
![Urea, N-[5-chloro-2-[2-[(2R)-4-[(4-fluorophenyl)methyl]-2-methyl-1-piperazinyl]-2-oxoethoxy]phenyl]-](/img/structure/B1260657.png)


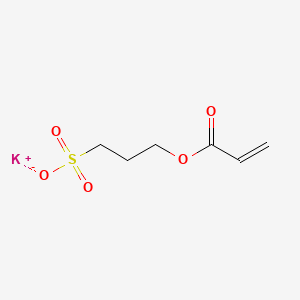
![sodium;7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260665.png)